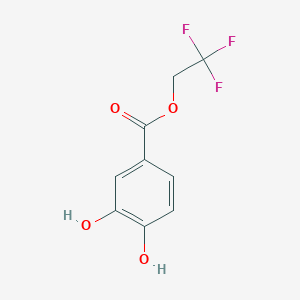
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate: is an organic compound that features a trifluoroethyl group attached to a benzoate moiety with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups on the benzoate ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties that can be exploited in the design of new molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. This dual interaction can modulate enzyme activity and influence metabolic pathways.
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl benzoate
- 3,4-Dihydroxybenzoic acid
- 2,2,2-Trifluoroethanol
Uniqueness: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is unique due to the presence of both trifluoroethyl and dihydroxybenzoate groups. This combination imparts distinct chemical and physical properties that are not found in the individual components. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydroxybenzoate moiety provides sites for hydrogen bonding and redox reactions.
Properties
CAS No. |
90382-02-8 |
|---|---|
Molecular Formula |
C9H7F3O4 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-8(15)5-1-2-6(13)7(14)3-5/h1-3,13-14H,4H2 |
InChI Key |
XIFUUIRYVVLQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


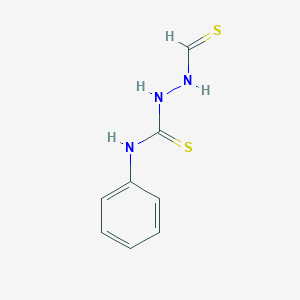
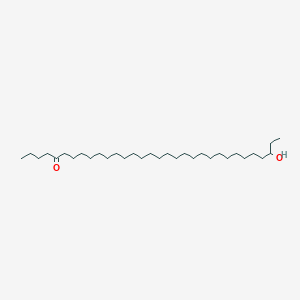
mercury](/img/structure/B14349590.png)

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
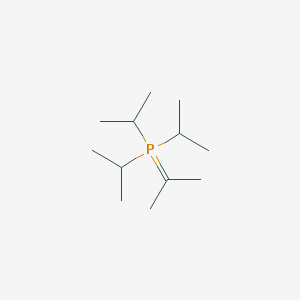
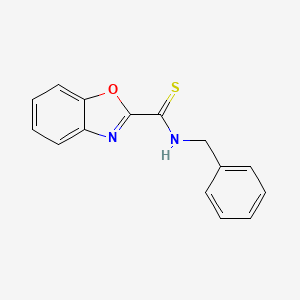
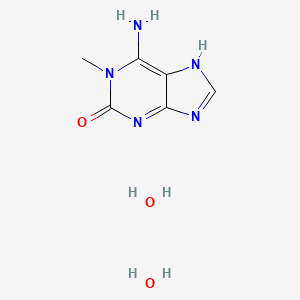
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
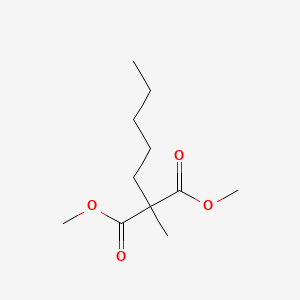
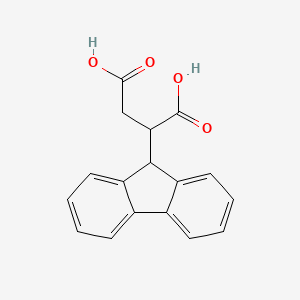
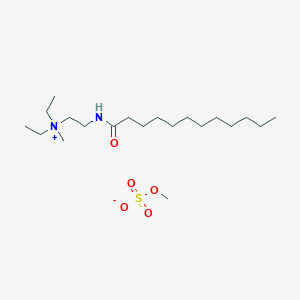
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

